1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1705982-22-4
VCID: VC5362048
InChI: InChI=1S/C17H20N8O2/c1-12-14(13(2)27-22-12)7-17(26)24-5-3-23(4-6-24)15-8-16(20-10-19-15)25-11-18-9-21-25/h8-11H,3-7H2,1-2H3
SMILES: CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Molecular Formula: C17H20N8O2
Molecular Weight: 368.401

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

CAS No.: 1705982-22-4

Cat. No.: VC5362048

Molecular Formula: C17H20N8O2

Molecular Weight: 368.401

* For research use only. Not for human or veterinary use.

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone - 1705982-22-4

Specification

CAS No. 1705982-22-4
Molecular Formula C17H20N8O2
Molecular Weight 368.401
IUPAC Name 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C17H20N8O2/c1-12-14(13(2)27-22-12)7-17(26)24-5-3-23(4-6-24)15-8-16(20-10-19-15)25-11-18-9-21-25/h8-11H,3-7H2,1-2H3
Standard InChI Key QFGNDMUUNGSALK-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Pyrimidine-Triazole Core: A pyrimidine ring substituted at position 4 with a piperazine group and at position 6 with a 1,2,4-triazole moiety. The triazole group, a five-membered ring with three nitrogen atoms, enhances hydrogen-bonding capacity and metabolic stability .

  • Piperazine Linker: A six-membered diamine ring connecting the pyrimidine core to the ethanone group. Piperazine derivatives are widely utilized in drug design for their conformational flexibility and solubility-enhancing properties .

  • 3,5-Dimethylisoxazole-Ethanone Terminal Group: An isoxazole ring substituted with methyl groups at positions 3 and 5, linked via an ethanone spacer. Isoxazoles contribute to lipophilicity and are associated with anti-inflammatory and antimicrobial activities .

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC₁₇H₂₀N₈O₂
Molecular Weight368.401 g/mol
IUPAC Name2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
LogP (Predicted)~2.1 (estimated)
SolubilityNot experimentally determined

The compound’s moderate molecular weight (368.4 g/mol) and balanced logP suggest favorable drug-likeness per Lipinski’s rules, though the lack of solubility data poses challenges for formulation .

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While explicit details for this compound’s synthesis are unavailable, plausible routes can be inferred from analogous piperazinyl-pyrimidine derivatives :

  • Pyrimidine Functionalization:

    • Step 1: 4,6-Dichloropyrimidine undergoes nucleophilic aromatic substitution with 1,2,4-triazole to yield 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ol.

    • Step 2: Phosphoryl chloride-mediated chlorination converts the hydroxyl group to a chloride, enabling piperazine coupling via SN2 displacement .

  • Piperazine-Ethanone Coupling:

    • Step 3: Reaction of 1-(piperazin-1-yl)ethanone with 3,5-dimethylisoxazole-4-carbonyl chloride forms the ethanone-isoxazole segment.

    • Step 4: Buchwald-Hartwig amination links the pyrimidine-triazole and piperazine-ethanone intermediates .

Challenges in Synthesis

  • Regioselectivity: Ensuring triazole substitution at pyrimidine position 6 requires careful control of reaction conditions.

  • Purification: Multi-step syntheses often necessitate chromatography or recrystallization to achieve >95% purity .

CompoundTargetIC₅₀ (nM)logDReference
Target CompoundUndetermined~2.1
AKOS025100025RORC212.82.9
EVT-271418IL-17 Inhibition213.8

The lower logD of analogues like AKOS025100025 (2.9 vs. ~2.1) correlates with improved lipophilic efficiency, suggesting that substituting the isoxazole group with polar moieties could enhance the target compound’s bioavailability .

Future Directions and Applications

Lead Optimization Priorities

  • Solubility Enhancement: Introducing ionizable groups (e.g., sulfonamides) or formulating as prodrugs.

  • Target Identification: High-throughput screening against kinase and GPCR panels.

Therapeutic Areas of Interest

  • Autoimmune Diseases: Analogues inhibiting IL-17 (IC₅₀ = 21 nM) suggest potential for psoriasis or rheumatoid arthritis .

  • Oncology: Pyrimidine-based kinase inhibitors are frontline therapies for breast and lung cancers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator